molecular formula C16H23N5O3S B2700135 3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891125-87-4

3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B2700135
CAS RN: 891125-87-4
M. Wt: 365.45
InChI Key: OIQLLWFPUDDQIC-UHFFFAOYSA-N
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Description

3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C16H23N5O3S and its molecular weight is 365.45. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

  • The compound has been used in the synthesis of new morpholinylchalcones, leading to the construction of 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. These synthesized compounds showed promising in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, indicating potential antitumor applications (Muhammad et al., 2017).

Antimicrobial Applications

  • Synthesized compounds involving this chemical structure were evaluated for antimicrobial activities. Some derivatives demonstrated mild activities, suggesting potential use in the development of new antimicrobial agents (Gomha et al., 2018).

Cardiovascular Applications

  • Derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, related to this compound, have been investigated as inhibitors of cAMP phosphodiesterase from various tissues. These studies suggest potential applications in cardiovascular treatments (Novinson et al., 1982).

Antioxidant Applications

  • Novel derivatives including this chemical structure were synthesized and evaluated for their antioxidant activity. Certain compounds exhibited potent antioxidant activity, indicating potential applications in this field (Narsimha et al., 2018).

properties

IUPAC Name

3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S/c1-4-5-12-6-13(22)17-15-18-19-16(21(12)15)25-9-14(23)20-7-10(2)24-11(3)8-20/h6,10-11H,4-5,7-9H2,1-3H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQLLWFPUDDQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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